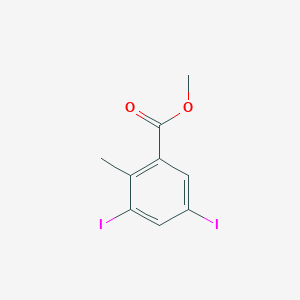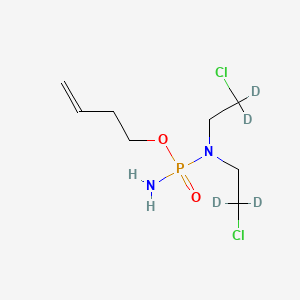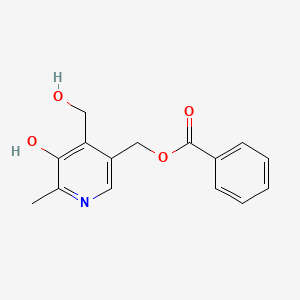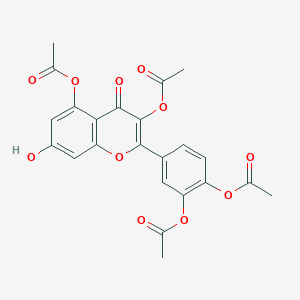![molecular formula C40H74N2O5 B13436681 [(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cepaciamide A is a fungitoxic compound produced by the bacterium Burkholderia cepacia. It exhibits strong antifungal activity against plant pathogenic fungi such as Botrytis cinerea and Penicillium expansum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cepaciamide A involves the cultivation of Burkholderia cepacia under specific conditions that promote the production of this compound. The bacterium is typically grown in a nutrient-rich medium, and the compound is extracted from the culture supernatant using organic solvents. The purification process involves several chromatographic techniques to isolate Cepaciamide A in its pure form .
Industrial Production Methods: Industrial production of Cepaciamide A would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve optimizing the growth conditions of Burkholderia cepacia in bioreactors, followed by large-scale extraction and purification processes. The use of bioreactors allows for controlled fermentation conditions, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: Cepaciamide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antifungal properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving Cepaciamide A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cepaciamide A depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced antifungal activity, while reduction reactions could produce reduced forms of the compound with different biological properties.
Scientific Research Applications
Cepaciamide A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound to study the mechanisms of antifungal agents In biology, it serves as a tool to investigate the interactions between fungi and antifungal compoundsIn industry, it is explored for its use in agricultural biocontrol to protect crops from fungal infections .
Mechanism of Action
The mechanism of action of Cepaciamide A involves disrupting the cell membrane integrity of fungal cells. This compound interacts with specific molecular targets on the fungal cell membrane, leading to increased permeability and eventual cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed that Cepaciamide A interferes with essential membrane proteins and lipids .
Comparison with Similar Compounds
Cepaciamide A is unique among similar compounds due to its strong and broad-spectrum antifungal activity. Similar compounds include Cepaciamide B, which also exhibits antifungal properties but with a different spectrum of activity. Other related compounds produced by Burkholderia cepacia include pyrrolnitrin and cepacidine, both of which have distinct chemical structures and biological activities .
List of Similar Compounds:- Cepaciamide B
- Pyrrolnitrin
- Cepacidine
Properties
Molecular Formula |
C40H74N2O5 |
|---|---|
Molecular Weight |
663.0 g/mol |
IUPAC Name |
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate |
InChI |
InChI=1S/C40H74N2O5/c1-3-5-7-9-10-11-12-13-14-18-22-27-35(32-38(44)42-36-28-24-30-41-39(36)45)47-40(46)37(43)29-23-19-16-15-17-21-26-34-31-33(34)25-20-8-6-4-2/h33-37,43H,3-32H2,1-2H3,(H,41,45)(H,42,44)/t33-,34+,35+,36-,37+/m1/s1 |
InChI Key |
DFIVDLXXMDDJMT-AESTUDHESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1CCCNC1=O)OC(=O)[C@H](CCCCCCCC[C@H]2C[C@H]2CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC1CCCNC1=O)OC(=O)C(CCCCCCCCC2CC2CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)


![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)





